N1,N2,N2-trimethyl-1,2-propanediamine

Description

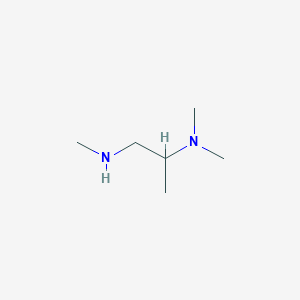

Structure

2D Structure

3D Structure

Properties

CAS No. |

138356-99-7 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.2 g/mol |

IUPAC Name |

1-N,2-N,2-N-trimethylpropane-1,2-diamine |

InChI |

InChI=1S/C6H16N2/c1-6(5-7-2)8(3)4/h6-7H,5H2,1-4H3 |

InChI Key |

SOIRNMUAUJFUMN-UHFFFAOYSA-N |

SMILES |

CC(CNC)N(C)C |

Canonical SMILES |

CC(CNC)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation for N1,n2,n2 Trimethyl 1,2 Propanediamine

Established and Emerging Synthetic Routes to N1,N2,N2-trimethyl-1,2-propanediamine

The creation of this compound from its precursor, 1,2-propanediamine, necessitates the addition of three methyl groups, one to the primary nitrogen (N1) and two to the secondary nitrogen (N2). This selective methylation can be achieved through various established and innovative synthetic strategies.

Direct alkylation and reductive amination represent classical and widely employed methods for the N-methylation of amines.

Direct Alkylation: This method typically involves the reaction of the parent amine, 1,2-propanediamine, with a methylating agent such as methyl iodide. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the diamine attack the electrophilic methyl group of the alkylating agent. However, controlling the degree of methylation is a significant challenge in this approach. The initial methylation of the primary amine at the N1 position yields N1-methyl-1,2-propanediamine. Subsequent methylation can occur at either the N1 or N2 position. To achieve the desired this compound, careful control of stoichiometry and reaction conditions is crucial to favor the dimethylation of the N2 nitrogen. Over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, is a common side reaction that needs to be minimized. reddit.com

Reductive Amination (Eschweiler-Clarke Reaction): A more controlled method for the methylation of primary and secondary amines is the Eschweiler-Clarke reaction. wikipedia.orgjk-sci.com This reaction utilizes an excess of formic acid and formaldehyde (B43269) to introduce methyl groups. wikipedia.orgjk-sci.com The mechanism involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid, acting as a hydride donor. wikipedia.orgonlineorganicchemistrytutor.comyoutube.com A key advantage of this method is that it prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion. wikipedia.orgyoutube.com When applied to 1,2-propanediamine, the reaction would proceed in a stepwise manner, first methylating the primary amine, followed by subsequent methylations to yield the desired tertiary amine at the N2 position. jk-sci.comyoutube.com The reaction is typically performed in an aqueous solution near boiling point. wikipedia.org

Catalytic methods offer a more sustainable and efficient alternative to traditional stoichiometric reagents for N-methylation. These approaches often utilize methanol (B129727) as a C1 source, which is an inexpensive and relatively green reagent.

The "borrowing hydrogen" or "hydrogen auto-transfer" mechanism is a prominent strategy in this context. shokubai.org In this process, a catalyst, typically a transition metal complex, temporarily abstracts hydrogen from methanol to form a metal-hydride intermediate and formaldehyde in situ. The formaldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to the methylated amine, regenerating the catalyst. This process can be repeated to achieve higher degrees of methylation. shokubai.org

Various heterogeneous catalysts have shown high efficacy for the N-methylation of aliphatic amines. For instance, carbon-supported platinum (Pt/C) catalysts, in the presence of a base like NaOH, have demonstrated high selectivity for the N,N-dimethylation of aliphatic amines using methanol. shokubai.org Similarly, supported iridium catalysts, such as Ir/ZnO, have been developed for the additive-free N-methylation of amines with methanol. rsc.org The selectivity between mono- and di-methylation can often be controlled by tuning the catalyst loading and the solvent system. rsc.orgresearchgate.net Bimetallic nanoparticle catalysts, such as CuCo, have also been employed for the tunable methylation of amines with methanol. researchgate.net

The application of green chemistry principles to the synthesis of N-methylated amines aims to reduce the environmental impact of chemical processes. A key aspect is the use of environmentally benign methylating agents. Dimethyl carbonate (DMC) has emerged as a green alternative to toxic reagents like methyl halides and dimethyl sulfate. nih.govnih.gov DMC is non-toxic, biodegradable, and can be produced through clean processes. nih.gov

The N-methylation of aromatic diamines using DMC under microwave irradiation has been shown to be an efficient and high-yielding method. researchgate.netpsu.edu This approach often utilizes a base and a solvent like dimethylformamide (DMF). psu.edu The reaction proceeds with high selectivity, and the use of microwave irradiation significantly reduces reaction times compared to conventional heating. psu.edu Catalytic amounts of a base are often sufficient, which minimizes the production of inorganic salt by-products. nih.gov

The catalytic "borrowing hydrogen" strategy using methanol is another prime example of green synthesis. shokubai.org This method is highly atom-economical, with water being the only significant byproduct. The use of heterogeneous catalysts further enhances the green credentials of the process, as they can be easily separated and potentially reused. shokubai.org

Reaction Condition Optimization for this compound Production

The selective and high-yield production of this compound is highly dependent on the careful optimization of reaction conditions.

Temperature: The reaction temperature plays a critical role in both the rate and selectivity of N-alkylation reactions. In catalytic systems using dimethyl carbonate, higher temperatures (e.g., 150-180 °C) generally favor the formation of methylated products over carbamoylated intermediates. researchgate.net However, excessively high temperatures can lead to undesired side reactions or decomposition. For the synthesis of the precursor 1,2-propanediamine via reductive amination, temperatures in the range of 160-190 °C have been reported.

Pressure: In catalytic hydrogenation and reductive amination processes, hydrogen pressure is a key parameter. For the synthesis of 1,2-propanediamine, pressures ranging from 0.7 to 1.0 MPa have been utilized. Higher pressures can increase the rate of hydrogenation but may also affect the selectivity of the reaction.

Stoichiometry: The molar ratio of reactants is a crucial factor in controlling the degree of methylation. In direct alkylation, a stoichiometric excess of the methylating agent is typically required to achieve trimethylation. However, this can also increase the likelihood of over-alkylation. In reductive amination reactions like the Eschweiler-Clarke synthesis, an excess of both formaldehyde and formic acid is used to drive the reaction to completion and achieve exhaustive methylation. wikipedia.orgjk-sci.com The precise control of the stoichiometric ratio of the amine to the C1 source is essential for achieving the desired N1,N2,N2-trimethyl substitution pattern.

Interactive Data Table: Effect of Reaction Conditions on N-Alkylation of Amines

Click to view data

| Catalyst/Method | Amine Substrate | C1 Source | Temperature (°C) | Pressure (MPa) | Stoichiometry (Amine:C1) | Key Outcome |

| Pt/C with NaOH | Aliphatic Amines | Methanol | - | - | - | Selective N,N-dimethylation shokubai.org |

| Ir/ZnO | General Amines | Methanol | - | - | - | Tunable mono- and di-methylation rsc.org |

| CuCo Nanoparticles | General Amines | Methanol | - | - | - | Controllable N-methylation researchgate.net |

| DMC/Microwave | Aromatic Diamines | DMC | - | - | - | High yields of N-methylated products psu.edu |

| Eschweiler-Clarke | Primary/Secondary Amines | Formaldehyde/Formic Acid | ~100 | Ambient | Excess C1 | Exhaustive methylation to tertiary amines wikipedia.org |

| Raney Ni/K2CO3 | Isopropanolamine | Ammonia/H2 | 170 | - | - | Synthesis of 1,2-propanediamine researchgate.net |

In the context of selective N-alkylation, the solvent can influence the regioselectivity of the reaction. For instance, in the alkylation of ambident anions, non-polar solvents have been shown to favor C-alkylation, while polar aprotic solvents can promote N-alkylation. researchgate.net The use of specific solvents like dimethylformamide (DMF) has been shown to promote the exclusive formation of a single regioisomer in certain reactions. nih.gov In catalytic N-methylation using an Ir/ZnO catalyst, a mesitylene/methanol mixture was found to favor the production of mono-N-methylated amines, while neat methanol favored dimethylation. rsc.org The choice of solvent can also affect the solubility of reactants and catalysts, which in turn influences the reaction kinetics. For some catalytic systems, solvent-free conditions are employed to enhance efficiency and reduce waste.

Mechanistic Investigations of this compound Formation

Elucidation of Reaction Pathways and Intermediates in Amine Alkylation

The synthesis of this compound would likely involve the sequential methylation of 1,2-propanediamine. Amine alkylation is a well-established class of reactions, but the controlled synthesis of asymmetrically substituted diamines like this compound presents challenges. The primary difficulty in amine alkylation is preventing over-alkylation, as the reactivity of the amine generally increases with each successive alkylation.

A plausible synthetic route could involve the direct alkylation of 1,2-propanediamine with a methylating agent, such as methyl iodide. This reaction would proceed via a series of nucleophilic substitution (SN2) reactions.

Hypothetical Reaction Scheme:

Mono-methylation: 1,2-propanediamine, possessing two primary amine groups with different steric environments, would react with a methylating agent. The initial methylation could occur at either the N1 or N2 position, leading to a mixture of N1-methyl-1,2-propanediamine and N2-methyl-1,2-propanediamine.

Di-methylation: The mono-methylated intermediates would then undergo further methylation. To achieve the target molecule, selective di-methylation at the N2 position is required, which is challenging to control.

Tri-methylation: The final step would be the methylation of the N1-amino group of the N2,N2-dimethyl-1,2-propanediamine intermediate to yield this compound.

Controlling the stoichiometry of the methylating agent and the reaction conditions would be crucial to maximize the yield of the desired product and minimize the formation of byproducts, including the quaternary ammonium salt.

Another potential pathway is through reductive amination. This would involve reacting 1,2-propanediamine with formaldehyde in the presence of a reducing agent. This method can offer better control over the degree of alkylation.

Hypothetical Reductive Amination Pathway:

Formation of Imines/Enamines: 1,2-propanediamine would react with formaldehyde to form imine or enamine intermediates.

Reduction: These intermediates would then be reduced in situ to form the methylated amine. By carefully controlling the reaction conditions and the ratio of reactants, it might be possible to selectively introduce the three methyl groups.

However, without specific experimental studies, the exact intermediates and the preferred reaction pathway for the synthesis of this compound remain speculative. There is no published research that has isolated or characterized the specific intermediates involved in its formation.

Kinetic Studies and Rate Law Determinations for this compound Synthesis

A comprehensive search of the scientific literature yielded no specific kinetic studies or rate law determinations for the synthesis of this compound.

Rate = k[Amine][Alkyl Halide]

Illustrative Data Table for a Hypothetical Kinetic Study:

| Experiment | Initial [1,2-propanediamine] (M) | Initial [CH₃I] (M) | Initial Rate of Formation of this compound (M/s) |

| 1 | 0.1 | 0.1 | Data Not Available |

| 2 | 0.2 | 0.1 | Data Not Available |

| 3 | 0.1 | 0.2 | Data Not Available |

This table is for illustrative purposes only, as no experimental data for the kinetics of this specific reaction has been found in the literature.

Without experimental data, it is not possible to provide the actual rate constant (k) or to confirm the order of the reaction with respect to each reactant for the synthesis of this compound. Further empirical research is required to elucidate the precise kinetics and establish the rate law for this transformation.

Coordination Chemistry of N1,n2,n2 Trimethyl 1,2 Propanediamine with Metal Centers

Synthesis and Structural Characterization of Metal-N1,N2,N2-trimethyl-1,2-propanediamine Complexes

Powder X-ray Diffraction for Bulk Structural Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the non-destructive analysis of crystalline materials. It is used to identify the crystalline phases present in a bulk sample and can provide information on the unit cell dimensions, crystal system, and phase purity of a synthesized coordination compound.

In the context of N1,N2,N2-trimethyl-1,2-propanediamine complexes, PXRD would be a critical first step after synthesis to confirm that a crystalline product has been formed. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. By comparing the experimental pattern to databases or to a pattern calculated from single-crystal X-ray diffraction data, the identity and purity of the bulk sample can be confirmed. For novel complexes, the pattern can be indexed to determine the lattice parameters, providing initial structural insights before more detailed single-crystal analysis is undertaken. The sharpness and definition of the diffraction peaks indicate the degree of crystallinity of the material.

Electronic and Magnetic Properties of this compound Coordination Compounds

Ligand Field Effects and Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, probes the electronic transitions within a molecule. For coordination compounds of transition metals, the absorption of UV-Vis light often corresponds to d-d electronic transitions and charge-transfer bands. The energies of these absorptions are dictated by the geometry of the complex, the identity of the metal ion, and the nature of the coordinating ligands.

The this compound ligand, with its two nitrogen donor atoms, would create a specific ligand field around a metal center. The strength of this ligand field influences the splitting of the metal's d-orbitals. UV-Vis spectroscopy would measure the energy of the d-d transitions, allowing for the determination of the ligand field splitting parameter (10Dq or Δo for octahedral complexes). Shifts in the absorption bands upon complexation, compared to the free ligand, can confirm coordination. The electronic spectra would provide valuable information on the coordination environment and geometry of the metal center in the complex.

Magnetic Exchange Interactions and Spin State Analysis (EPR, Magnetic Measurements)

When this compound coordinates to a paramagnetic metal ion (an ion with unpaired electrons), the resulting complex will exhibit magnetic properties. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are employed to study these properties.

EPR spectroscopy is a highly sensitive technique that specifically detects species with unpaired electrons. An EPR spectrum of a metal complex with the target ligand would provide information about the electronic structure and the local environment of the paramagnetic center. The g-values and hyperfine coupling constants obtained from the spectrum can help identify the metal's oxidation state and the nature of the atoms coordinating to it.

Magnetic susceptibility measurements, often performed over a range of temperatures, determine the strength of the magnetic moment of the complex. This data is used to ascertain the number of unpaired electrons (the spin state) on the metal center. In cases where the complex contains more than one metal ion, these measurements can reveal the nature and magnitude of magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal centers.

Redox Behavior of Metal-N1,N2,N2-trimethyl-1,2-propanediamine Complexes

The redox behavior of a coordination compound describes its ability to gain or lose electrons. Cyclic voltammetry (CV) is the most common electrochemical technique used to investigate these processes. A CV experiment measures the current that develops in a solution containing the complex as the electrical potential is varied.

For a metal-N1,N2,N2-trimethyl-1,2-propanediamine complex, CV could be used to determine the formal reduction potentials of the M(n+)/M((n-1)+) couple. This reveals how the coordination of the this compound ligand affects the stability of different oxidation states of the metal center. The reversibility of the redox processes can also be assessed, providing insight into the stability of the complex upon electron transfer. This information is crucial for applications in areas such as catalysis and materials science.

Reactivity and Derivatization Studies of N1,n2,n2 Trimethyl 1,2 Propanediamine

Nucleophilic Reactions of N1,N2,N2-trimethyl-1,2-propanediamine

The nucleophilicity of the amine groups in this compound is a cornerstone of its reactivity profile. Both the primary and tertiary amine functionalities can engage in nucleophilic reactions, although their reactivity and the nature of the products formed can differ significantly.

Reactivity with Electrophiles and Alkylating Agents

This compound readily reacts with a variety of electrophiles and alkylating agents. The primary amine (N1) is typically more sterically accessible and can undergo reactions such as acylation, sulfonylation, and alkylation. For instance, treatment with acyl chlorides or anhydrides leads to the formation of the corresponding amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Alkylation of the primary amine can be achieved using alkyl halides. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono-, di-, or even tri-alkylation of the primary nitrogen can occur, leading to secondary, tertiary, or quaternary ammonium (B1175870) salts, respectively. The tertiary amine (N2) can also react with alkylating agents to form a quaternary ammonium salt. The relative reactivity of the two nitrogen centers is influenced by steric hindrance and the electronic environment.

| Electrophile/Alkylating Agent | N1-Substituted Product | N2-Substituted Product |

| Acetyl Chloride | N-(2-(dimethylamino)propyl)-N-methylacetamide | Quaternary Ammonium Salt |

| Methyl Iodide | N1,N1,N2,N2-tetramethyl-1,2-propanediamine | N1,N2,N2,N2-tetramethyl-1,2-propanediaminium iodide |

| Benzenesulfonyl Chloride | N-(2-(dimethylamino)propyl)-N-methylbenzenesulfonamide | No Reaction |

Mechanistic Aspects of Substitution Reactions

The nucleophilic substitution reactions of this compound with alkyl halides typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.compressbooks.pubyoutube.com In this concerted process, the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the simultaneous displacement of the halide leaving group. libretexts.orgyoutube.com The rate of these reactions is dependent on the concentration of both the amine and the alkyl halide. youtube.com

The transition state of the SN2 reaction involves a pentacoordinate carbon atom, and the reaction proceeds with an inversion of stereochemistry at the electrophilic carbon, if it is a chiral center. The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring SN2 reactions. libretexts.org Due to the presence of two nucleophilic centers, competitive reactions can occur, and the product distribution will be influenced by factors such as the steric bulk of the alkyl halide and the reaction temperature.

Oxidation and Reduction Chemistry of this compound

The nitrogen atoms in this compound can undergo changes in their oxidation state, leading to the formation of new functional groups.

Formation of Amine Oxides and Their Characterization

The tertiary amine functionality (N2) of this compound can be selectively oxidized to form the corresponding N-oxide. nih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comrsc.orgresearchgate.netresearchgate.net The primary amine (N1) is generally less susceptible to oxidation under these conditions.

The resulting N-oxide is a polar, often crystalline, solid. Its formation can be confirmed by various spectroscopic techniques. In the infrared (IR) spectrum, a characteristic N-O stretching vibration can be observed. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for characterization, with the methyl groups attached to the N-oxide nitrogen showing a downfield shift compared to the parent amine.

| Oxidizing Agent | Product | Key Characterization Data (Hypothetical) |

| Hydrogen Peroxide | This compound N2-oxide | IR (N-O stretch): ~950-970 cm-1 |

| m-CPBA | This compound N2-oxide | 1H NMR: Downfield shift of N2-methyl protons |

Controlled Reduction to Analogous Amine Compounds

Tertiary amine N-oxides can be reduced back to the corresponding tertiary amines. nih.govresearchgate.netoup.com This reduction can be accomplished using a variety of reducing agents. Common methods include the use of trivalent phosphorus compounds, such as triphenylphosphine, or catalytic hydrogenation. The choice of reducing agent allows for the selective removal of the oxygen atom, regenerating the tertiary amine. This reduction is a key transformation in synthetic pathways where the N-oxide group is used as a protecting group or as a means to influence the reactivity of the molecule. The progress of the reduction can be monitored by the disappearance of the N-O stretching band in the IR spectrum or by changes in the NMR spectrum.

Design and Synthesis of Functional this compound Derivatives

The dual reactivity of the primary and tertiary amine groups in this compound makes it a versatile building block for the synthesis of more complex and functionalized molecules. By selectively targeting one of the amine groups, a wide range of derivatives can be prepared.

For example, the primary amine can be selectively acylated or sulfonylated, leaving the tertiary amine available for subsequent reactions, such as quaternization. Alternatively, the primary amine can be used as a handle to attach the molecule to a solid support or a larger molecular scaffold. The synthesis of such derivatives often requires careful control of reaction conditions to achieve the desired selectivity. The design of these derivatives is often driven by the desire to create molecules with specific properties, such as catalytic activity, biological activity, or utility as ligands for metal complexes.

| Derivative Type | Synthetic Strategy | Potential Application |

| Chiral Ligand | Reaction with a chiral electrophile at N1 | Asymmetric Catalysis |

| Quaternary Ammonium Surfactant | Exhaustive methylation of both N1 and N2 | Phase Transfer Catalysis |

| Polyamide Precursor | Reaction of N1 with a dicarboxylic acid | Polymer Synthesis |

Incorporation into Polymeric Architectures and Resins

The bifunctional nature of this compound, containing a primary amine capable of forming covalent bonds with various monomers and a tertiary amine that can act as a catalytic site or a point of quaternization, suggests its utility in the synthesis of advanced polymeric materials. While specific studies on the incorporation of this compound into polymers are not extensively documented in publicly available literature, the well-established reactivity of primary amines in polymer chemistry allows for a clear understanding of its potential applications.

Primary amines are fundamental building blocks in the synthesis of several classes of polymers, including polyamides, polyurethanes, and as curing agents for epoxy resins. The primary amine group (-NH2) of this compound can readily react with dicarboxylic acids, acid chlorides, or esters to form amide linkages, leading to the formation of polyamides. Similarly, it can react with diisocyanates to form urea (B33335) linkages, a key reaction in the synthesis of polyurethanes and polyureas.

In the context of epoxy resins, the primary amine can act as a hardener or curing agent. The active hydrogens on the nitrogen atom can react with the epoxide rings of the resin, leading to a cross-linked, three-dimensional network. The presence of the tertiary amine group within the same molecule could potentially offer an accelerating effect on the curing process.

Below is a table summarizing the potential roles of this compound in polymer synthesis based on the reactivity of its primary amine group.

| Polymer Type | Role of this compound | Relevant Reaction |

|---|---|---|

| Polyamides | Monomer (Diamine) | Reaction with dicarboxylic acids or their derivatives |

| Polyurethanes/Polyureas | Chain Extender/Monomer | Reaction with diisocyanates |

| Epoxy Resins | Curing Agent/Hardener | Ring-opening reaction with epoxy groups |

Precursor Role in Specialty Chemical Synthesis

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two distinct amine functionalities allows for selective reactions and the introduction of this diamine scaffold into larger, more complex structures.

There is evidence to suggest that derivatives of this compound are utilized for medicinal purposes. Specifically, N2,N2,2-trimethyl-1,2-propanediamine dihydrochloride (B599025) is listed as a chemical compound for medicinal use, indicating its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). pharmint.net The synthesis of N-heterocyclic compounds, which are prevalent in many bioactive molecules, is a significant area of medicinal chemistry where diamine precursors are often employed. mdpi.comnih.govopenmedicinalchemistryjournal.com

The primary amine of this compound can be a nucleophile in various organic reactions, allowing for the construction of carbon-nitrogen bonds. The tertiary amine can act as an internal base or be quaternized to introduce a permanent positive charge, which can be desirable in certain drug molecules.

The potential applications of this compound as a precursor are summarized in the table below.

| Field of Application | Potential Role of this compound | Key Reactive Feature |

|---|---|---|

| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs) | Primary and tertiary amine functionalities for building complex molecules |

| Agrochemicals | Building block for pesticides and herbicides | Introduction of a diamine scaffold into bioactive compounds |

| Heterocyclic Chemistry | Starting material for the synthesis of N-heterocycles | Reaction of the primary amine with various electrophiles to form cyclic structures |

Computational and Theoretical Chemistry of N1,n2,n2 Trimethyl 1,2 Propanediamine

Reaction Mechanism Predictions and Kinetic Simulations

Transition State Characterization for N1,N2,N2-trimethyl-1,2-propanediamine Reactions

The characterization of transition states is a cornerstone of understanding reaction mechanisms at a molecular level. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For this compound, a molecule with two amine functionalities of differing steric hindrance, computational methods could be employed to explore a variety of potential reactions, such as nucleophilic substitution, addition, or elimination.

Quantum mechanical methods, particularly density functional theory (DFT), are powerful tools for locating and characterizing transition state structures. These calculations would involve mapping the potential energy surface of a given reaction to identify the saddle point corresponding to the transition state. The geometric parameters (bond lengths and angles) and the vibrational frequencies of the transition state would be calculated. A key feature of a true transition state is the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

For instance, in a hypothetical reaction involving the alkylation of one of the nitrogen atoms of this compound, computational analysis could predict which nitrogen is more likely to react by comparing the activation energies for the two possible transition states. The less sterically hindered primary amine would likely exhibit a lower activation barrier compared to the tertiary amine.

Table 1: Hypothetical Transition State Parameters for the Alkylation of this compound

| Reacting Nitrogen | Activation Energy (kcal/mol) | Key Bond Distance (Å) | Imaginary Frequency (cm⁻¹) |

| Primary (N1) | Lower | N-C: ~2.2 | ~350i |

| Tertiary (N2) | Higher | N-C: ~2.4 | ~320i |

This table is illustrative and based on general chemical principles, not on specific published data for this compound.

Rational Design of New Synthetic Pathways

Computational chemistry offers a powerful platform for the rational design of novel synthetic pathways for molecules like this compound. By predicting the feasibility and outcomes of various hypothetical reactions, researchers can prioritize more promising synthetic routes for experimental investigation, thereby saving time and resources.

One approach to the rational design of synthetic pathways is retrosynthetic analysis, which can be augmented with computational tools. This involves breaking down the target molecule into simpler, commercially available precursors. Computational software can then be used to evaluate the thermodynamic and kinetic viability of the forward reactions. For this compound, a retrosynthetic approach might suggest precursors such as 1,2-propanediamine and methylating agents.

Computational modeling can then be used to explore the reaction conditions that would favor the desired selective methylation. For example, the effect of different solvents, temperatures, and catalysts on the reaction pathway and product distribution could be simulated. Kinetic simulations, based on the calculated activation energies of competing reaction pathways, can predict the yield of this compound and potential byproducts.

Furthermore, computational methods can aid in the discovery of entirely new synthetic routes by exploring unconventional starting materials and reaction types. By screening virtual libraries of reactants and catalysts, it may be possible to identify novel and more efficient pathways for the synthesis of this compound.

Table 2: Computationally-Guided Parameters for a Hypothetical Synthesis of this compound

| Reaction Step | Computational Method | Key Parameter Investigated | Predicted Favorable Condition |

| Reductive Amination | DFT | Catalyst-Substrate Binding Energy | Palladium-based catalyst |

| Selective Methylation | Molecular Dynamics | Solvent Effects on Reactivity | Polar aprotic solvent |

| Purification | COSMO-RS | Solute-Solvent Interactions | Optimized solvent system for crystallization |

This table represents a conceptual framework for the application of computational chemistry to the synthesis of this compound and is not based on specific experimental or computational data for this compound.

Catalytic Applications of this compound: A Review of Publicly Available Research

The initial inquiry sought to explore the role of this compound in several key areas of catalysis, including:

Organocatalysis: Its direct use in catalyzing organic transformations and the potential for enantioselective catalysis with its chiral variants.

Homogeneous Catalysis: The application of its metal complexes in hydrogenation, oxidation, polymerization reactions, and the synthesis of fine chemicals.

However, the scientific literature does not appear to contain specific examples or in-depth studies related to this compound in these contexts. While the broader class of diamines and their derivatives are known to be versatile ligands and organocatalysts in a wide array of chemical reactions, the specific catalytic properties and applications of this particular trimethyl-substituted propanediamine derivative have not been documented in the accessible body of scientific research.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the "Catalytic Applications of this compound and Its Complexes" as per the detailed outline provided, due to the lack of available research findings.

Catalytic Applications of N1,n2,n2 Trimethyl 1,2 Propanediamine and Its Complexes

N1,N2,N2-trimethyl-1,2-propanediamine in Heterogeneous Catalysis and Materials

Surface-Supported Catalysts and Active Site Engineering

Information regarding the use of this compound in surface-supported catalysts and for active site engineering is not available in the current scientific literature.

Metal-Organic Frameworks Incorporating this compound Ligands

There is no available research detailing the incorporation of this compound as a ligand in the synthesis or application of Metal-Organic Frameworks.

Advanced Analytical Characterization Techniques for N1,n2,n2 Trimethyl 1,2 Propanediamine

Spectroscopic Fingerprinting and Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of N1,N2,N2-trimethyl-1,2-propanediamine. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, Mass Spectrometry, and Vibrational Spectroscopy provide a detailed map of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. uobasrah.edu.iq For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete assignment of all proton and carbon signals, confirming the compound's unique substitution pattern.

The structure possesses several distinct proton and carbon environments, leading to a predictable NMR spectrum. Due to the absence of published experimental spectra for this specific isomer, the following data is based on established chemical shift principles and predictive models for aliphatic amines.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the various methyl and methylene (B1212753) protons. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Analysis: The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon environment. The chemical shifts are indicative of the carbon's hybridization and local electronic environment.

Predicted NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-CH₃ | ~1.0-1.1 (d) | ~18-20 |

| C2-H | ~2.6-2.8 (m) | ~58-62 |

| C3-H₂ | ~2.2-2.4 (m) | ~55-58 |

| N1-CH₃ | ~2.3-2.5 (s) | ~35-38 |

| N2-(CH₃)₂ | ~2.2-2.3 (s) | ~45-48 |

2D NMR for Structural Confirmation: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the C1-methyl protons and the C2-methine proton, as well as between the C2-methine proton and the C3-methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal in the table above.

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

For this compound (C6H16N2), the monoisotopic molecular weight is 116.1313 g/mol . HRMS can confirm the elemental composition by measuring this mass with high precision (typically to within 5 ppm), distinguishing it from other compounds with the same nominal mass.

The fragmentation of the molecular ion (M⁺˙) upon electron ionization (EI) is highly predictable for aliphatic amines. The dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation.

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [C₅H₁₃N₂]⁺ | Loss of a methyl radical (•CH₃) from the N2 position (α-cleavage). |

| 72 | [C₄H₁₀N]⁺ | Cleavage of the C2-C3 bond, forming the [CH₂=N(CH₃)₂]⁺ ion. This is often a very intense peak. |

| 58 | [C₃H₈N]⁺ | Cleavage of the C2-C3 bond, forming the [CH₃CH=NHCH₃]⁺ ion. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. nist.gov While IR spectroscopy relies on the change in dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. nist.gov These techniques are complementary and provide valuable information about the functional groups present.

For this compound, the key vibrational modes are associated with N-H, C-H, and C-N bonds.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (Secondary Amine) | IR | 3300 - 3500 | Weak to Medium |

| C-H Stretch (Aliphatic) | IR / Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |

| N-H Bend | IR | 1550 - 1650 | Medium |

| C-H Bend/Scissor | IR / Raman | 1350 - 1470 | Medium |

The N-H stretching vibration is particularly diagnostic in the IR spectrum. The C-H stretching and bending modes confirm the aliphatic nature of the molecule. C-N stretching vibrations provide further evidence of the amine functionalities. Raman spectroscopy is particularly useful for observing vibrations of the carbon backbone.

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or side products, thereby enabling purity assessment and quantitative analysis.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. However, the basic nature of amines can lead to peak tailing and poor chromatographic performance on standard non-polar columns due to interactions with acidic silanol (B1196071) groups on the column surface. labrulez.com

To achieve sharp, symmetrical peaks, specialized base-deactivated columns are necessary. A common approach is to use a polar polyethylene (B3416737) glycol (wax) stationary phase that has been treated with a base like potassium hydroxide (B78521) (KOH). labrulez.com A nitrogen-phosphorus detector (NPD) can be used for highly sensitive and selective detection of this nitrogen-containing compound.

Typical GC Parameters for Aliphatic Amine Analysis

| Parameter | Recommended Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a base-deactivated wax stationary phase (e.g., DB-WAXetr, CP-Wax 52 CB). |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min). |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min. (This must be optimized). |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD). |

| Detector Temperature | 280 °C |

This method allows for the separation of the main compound from other volatile impurities, and the peak area can be used to determine its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity determination and quantitative analysis. However, this compound presents two main challenges for standard reversed-phase HPLC: poor retention on non-polar columns (like C18) due to its high polarity, and the lack of a UV-absorbing chromophore for easy detection. helixchrom.com

Several strategies can overcome these challenges:

HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that combine reversed-phase and ion-exchange characteristics can effectively retain polar amines. helixchrom.com

Detection: Since the compound does not absorb UV light, alternative detection methods are required. Universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or a Mass Spectrometer (MS) are ideal. sielc.com

Derivatization: Pre-column derivatization with a reagent that attaches a UV-active or fluorescent tag to the amine groups allows for highly sensitive detection with standard UV or fluorescence detectors.

Example HPLC Conditions for Polar Amine Analysis (using HILIC with MS Detection)

| Parameter | Recommended Condition |

|---|---|

| Column | HILIC column (e.g., silica, amide, or zwitterionic phase; 100 mm x 2.1 mm, 3 µm). |

| Mobile Phase A | Water with 0.1% Formic Acid. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |

| Gradient | Start at 95% B, decrease to 50% B over 10 minutes. (This must be optimized). |

| Flow Rate | 0.3 - 0.5 mL/min. |

| Column Temperature | 30 - 40 °C. |

| Detector | Mass Spectrometer (MS) with Electrospray Ionization (ESI) in positive ion mode. |

This type of method provides excellent retention and separation for quantitative assessment and the identification of non-volatile impurities.

Advanced Structural Determination in Condensed Phases

Single Crystal X-ray Diffraction (SC-XRD) for Atomistic Structure

No published single crystal X-ray diffraction data, including crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound, could be identified. This technique would be essential for unequivocally determining its three-dimensional molecular structure, including bond lengths, bond angles, and conformational details in the solid state.

Elemental Analysis for Stoichiometric Verification

Specific published results from elemental analysis studies on this compound are not available. This technique is used to confirm the empirical formula of a compound by measuring the mass percentages of its constituent elements. For this compound (C₆H₁₆N₂), the theoretical elemental composition would be:

Carbon (C): 62.01%

Hydrogen (H): 13.87%

Nitrogen (N): 24.11%

Without experimental data from peer-reviewed sources, a comparison to verify the purity and stoichiometry of synthesized samples cannot be provided.

Broader Impact and Future Research Trajectories for N1,n2,n2 Trimethyl 1,2 Propanediamine

Sustainable Chemistry and Environmental Applications

The presence of sterically hindered and accessible amine functionalities in N1,N2,N2-trimethyl-1,2-propanediamine makes it a candidate for addressing key environmental challenges, such as carbon capture and corrosion prevention.

The chemical absorption of carbon dioxide (CO2) using amine-based solvents is a leading technology for post-combustion capture in industrial processes. Sterically hindered amines, a class to which this compound belongs, have garnered significant research interest due to their potential advantages over traditional amines like monoethanolamine (MEA). The steric hindrance around the nitrogen atom can lead to a lower heat of reaction with CO2, which in turn reduces the energy required for solvent regeneration—a major cost in the carbon capture process. researchgate.netresearchgate.net

The table below summarizes the advantages of sterically hindered amines for CO2 capture, which are anticipated to be applicable to this compound.

| Feature | Advantage | Reference |

| High CO2 Loading Capacity | The steric hindrance promotes the formation of bicarbonates over carbamates, leading to a higher molar absorption of CO2 per mole of amine. | researchgate.net |

| Lower Regeneration Energy | The weaker bond between the amine and CO2 in the form of bicarbonate requires less energy to break during the solvent regeneration step. | researchgate.netcollectionscanada.gc.ca |

| Resistance to Degradation | Sterically hindered amines can exhibit greater stability against thermal and oxidative degradation, leading to a longer solvent lifetime. | collectionscanada.gc.ca |

Future research should focus on quantifying the CO2 absorption capacity, kinetics, and regeneration energy of this compound, both as a pure component and in blended solvent systems. Furthermore, its potential in other gas separation applications, such as the removal of H2S or SO2, could be explored. The use of such amines in advanced membrane-based gas separation technologies also presents a promising research direction. mdpi.com

The corrosion of metallic materials is a significant industrial problem, and the use of organic corrosion inhibitors is a common and effective mitigation strategy. researchgate.net Amine compounds, particularly diamines, have been shown to be effective corrosion inhibitors for various metals, including mild steel, in acidic environments. imist.maekb.eg The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

The corrosion inhibition mechanism of amines involves the interaction of the lone pair of electrons on the nitrogen atoms with the vacant d-orbitals of the metal. This can lead to both physisorption (electrostatic interaction) and chemisorption (covalent bonding). The presence of multiple amine groups in a molecule like this compound can enhance its adsorption and, consequently, its inhibition efficiency.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. nih.govacs.org These studies have shown that diamine derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.ma The formation of a protective film on the metal surface increases the charge transfer resistance and decreases the double-layer capacitance. imist.ma

The following table outlines the key mechanisms of corrosion inhibition by amine compounds.

| Inhibition Mechanism | Description | Reference |

| Adsorption | The amine molecules adsorb onto the metal surface through their nitrogen atoms, creating a protective film that blocks active corrosion sites. | ekb.egnih.gov |

| Film Formation | The adsorbed amine layer acts as a physical barrier, preventing the diffusion of corrosive species to the metal surface. | imist.ma |

| Mixed-Type Inhibition | The inhibitor affects both the anodic and cathodic half-reactions of the corrosion process, reducing the overall corrosion rate. | imist.ma |

Further research on this compound as a corrosion inhibitor should involve detailed electrochemical and surface analysis to determine its inhibition efficiency for different metals and in various corrosive environments. Quantum chemical calculations could also be employed to correlate its molecular structure with its inhibition performance.

Innovations in Materials Science and Engineering

The dual functionality of this compound makes it a versatile building block for the synthesis of novel polymers and materials with tailored properties.

Smart hydrogels are three-dimensional polymer networks that can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. rsc.orgnih.govresearchgate.net These materials have a wide range of potential applications in areas like drug delivery, tissue engineering, and sensors. frontiersin.org

The incorporation of functional monomers, such as those containing amine groups, is a common strategy for imparting stimulus-responsiveness to hydrogels. nih.gov The amine groups of this compound could be utilized in the synthesis of pH-responsive hydrogels. At low pH, the amine groups would be protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. At higher pH, the amine groups would be deprotonated, reducing the repulsion and causing the hydrogel to shrink.

This compound could be incorporated into a polymer network either as a comonomer or as a crosslinking agent. mdpi.com As a comonomer, it would be randomly distributed along the polymer chains. As a crosslinker, it would connect different polymer chains, influencing the mechanical properties and swelling behavior of the hydrogel.

| Stimulus | Potential Response Mechanism in a Hydrogel Containing this compound |

| pH | Protonation/deprotonation of the amine groups leading to changes in electrostatic interactions and swelling. |

| Temperature | If copolymerized with a temperature-responsive monomer like N-isopropylacrylamide (NIPAAm), it could modulate the lower critical solution temperature (LCST). |

Future research in this area could involve the synthesis and characterization of novel hydrogels based on this compound. The investigation of their swelling kinetics, mechanical properties, and responsiveness to various stimuli would be of particular interest.

Polymers derived from diamines are widely used in the formulation of high-performance adhesives and coatings. ontosight.ai For instance, diamines are essential components in the curing of epoxy resins and the formation of polyurethanes.

In epoxy systems, diamines act as curing agents or hardeners. The active hydrogens on the primary amine group of this compound can react with the epoxide groups of the epoxy resin, leading to a crosslinked, thermoset polymer with high strength and durability. The tertiary amine group could potentially act as a catalyst for the curing reaction.

In polyurethane chemistry, diamines can be used as chain extenders in the reaction between a diisocyanate and a polyol. The incorporation of a diamine like this compound can introduce hard segments into the polyurethane structure, influencing its mechanical properties, such as hardness and elasticity. Aldimines and oxazolidines derived from diamines can also be used as latent curing agents in polyurethane coatings, offering improved pot life and faster cure times upon exposure to moisture. google.comresearchgate.net

The table below highlights the potential roles of this compound in adhesive and coating formulations.

| Application | Potential Role of this compound |

| Epoxy Adhesives | Curing agent, contributing to the crosslinking of the epoxy resin and potentially catalyzing the curing process. |

| Polyurethane Coatings | Chain extender, modifying the mechanical properties of the polyurethane. Precursor for latent curing agents. |

Research in this area should focus on formulating and characterizing adhesives and coatings containing this compound. The evaluation of their curing behavior, mechanical properties, adhesion strength, and chemical resistance would be crucial for determining their suitability for various industrial applications.

Interdisciplinary Research Frontiers

The versatility of this compound opens doors to a wide range of interdisciplinary research areas. The development of new, multifunctional materials is a key theme that connects chemistry, materials science, and engineering. upenn.edulongdom.orgopenaccessjournals.com

Future research could explore the synthesis of novel polymers and materials derived from this compound with unique combinations of properties. For example, by combining its potential for CO2 capture with its ability to form robust polymer networks, it might be possible to develop materials for integrated carbon capture and utilization applications.

In the field of biomedical engineering, the biocompatibility of polymers derived from this compound would need to be investigated for potential applications in drug delivery and tissue engineering. The ability to create stimuli-responsive materials could be particularly valuable in this context.

Furthermore, the catalytic activity of metal complexes of this compound could be explored for various organic transformations, bridging the gap between materials science and catalysis. The design of new fluorine-containing diamine monomers for advanced polyimides also suggests a path for creating novel materials with enhanced thermal and optical properties. mdpi.com

The continued exploration of the fundamental chemistry and material properties of this compound and its derivatives will undoubtedly lead to new discoveries and applications across multiple scientific disciplines.

Integration with Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for exploring the potential of this compound. nih.gov The distinct steric and electronic properties of this molecule make it an intriguing candidate for participation in host-guest complexes and the formation of self-assembled supramolecular architectures. nih.govnih.gov

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, leading to changes in the physical and chemical properties of the guest. taylorfrancis.com The formation of these complexes is driven by various non-covalent forces, including hydrogen bonding, ion-dipole interactions, and hydrophobic effects. nih.gov While direct studies on this compound in this context are not yet prevalent, the behavior of other methylated and cyclic amines in supramolecular systems provides valuable insights. For instance, cyclic amines have been shown to form proton-bound homodimers within water-soluble self-assembled supramolecular hosts. nih.gov This suggests that the trimethylated 1,2-propanediamine, with its varied amine environments, could exhibit selective binding and recognition properties with appropriate macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils.

The presence of both a secondary and a tertiary amine group, along with a chiral center, introduces multiple points of potential interaction and stereochemical recognition. This could lead to the development of chiral sensors or separation materials. The differential basicity and hydrogen-bonding capability of the two nitrogen atoms could be exploited for selective binding of specific guests or for the templated synthesis of larger molecular assemblies. Future research could focus on computationally modeling and experimentally verifying the interactions of this compound with various host molecules to understand the thermodynamics and kinetics of complex formation.

Table 1: Potential Host-Guest Interactions with this compound

| Host Molecule | Potential Interaction Type | Potential Application |

| Cyclodextrins | Inclusion of the propyl backbone | Enantioselective separation, drug delivery |

| Calixarenes | Ion-dipole interactions with the amine groups | Ion sensing, catalysis |

| Cucurbiturils | Encapsulation of the entire molecule | Molecular recognition, stabilization of reactive species |

| Chiral Macrocycles | Stereoselective hydrogen bonding and steric interactions | Chiral recognition, asymmetric catalysis |

Perspectives on Emerging Synthetic Methodologies

The synthesis of chiral diamines is a critical area of organic chemistry due to their widespread use as ligands in asymmetric catalysis and as building blocks for pharmaceuticals. rsc.orgrsc.orgnih.gov While classical synthetic routes exist, emerging methodologies offer pathways to produce this compound with greater efficiency, stereoselectivity, and sustainability.

Catalytic Asymmetric Synthesis: Recent advances in catalytic asymmetric synthesis provide powerful tools for the enantioselective preparation of 1,2-diamines. rsc.orgrsc.orgnih.gov Strategies such as the catalytic aminolysis of meso-aziridines, asymmetric hydroamination of allylic amines, and diamination of alkenes have shown significant promise. rsc.org These methods often employ chiral metal complexes or organocatalysts to induce high levels of stereocontrol. The application of these modern catalytic systems to the synthesis of this compound could provide a more direct and atom-economical route to the enantiomerically pure compound compared to traditional resolution methods. For example, a sequential palladium and rhodium-catalyzed process has been demonstrated for the asymmetric synthesis of polyfunctionalized diamines, a strategy that could be adapted for this target molecule. nih.gov

Continuous Flow Synthesis: Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, scalability, and process control. thieme.denih.gov The synthesis of chiral amines and their derivatives has been successfully demonstrated using flow reactors, often integrating catalytic steps and purification in a continuous stream. thieme.dewhiterose.ac.uk A two-step, continuous-flow process for the synthesis of differently functionalized chiral 1,2-diamines has been developed, highlighting the feasibility of this approach for complex targets. thieme.de This methodology could be particularly advantageous for the multi-step synthesis of this compound, potentially involving methylation and amination reactions in a sequential flow system. The precise control over reaction parameters in a flow reactor could lead to improved yields and selectivities while minimizing waste.

Table 2: Comparison of Synthetic Methodologies for Chiral Diamines

| Methodology | Advantages | Potential Challenges for this compound |

| Classical Resolution | Well-established, can provide high enantiopurity. | Maximum 50% theoretical yield, often requires multiple steps. |

| Catalytic Asymmetric Synthesis | High theoretical yields, high enantioselectivity, atom economical. | Catalyst development for specific substrate, potential for side reactions. |

| Continuous Flow Synthesis | Enhanced safety and scalability, precise process control, potential for automation. | Initial setup costs, requirement for specialized equipment. |

Future research in this area will likely focus on the development of bespoke catalysts and flow processes specifically tailored for the efficient and stereoselective synthesis of this compound and its analogues. Such advancements will not only make this valuable compound more accessible but also pave the way for its broader application in various fields of chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.